molecular formula C13H16O3 B13458443 6-Tert-butyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

6-Tert-butyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

Cat. No.: B13458443
M. Wt: 220.26 g/mol
InChI Key: CMCAXDDFFYAUIS-UHFFFAOYSA-N
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Description

6-Tert-butyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds are widely distributed in nature and have significant applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including 6-Tert-butyl-2,3-dihydro-1-benzofuran-3-carboxylic acid, can be achieved through various methods. Some common synthetic routes include:

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include microwave-assisted synthesis and the use of catalytic quantities of palladium or platinum .

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-2,3-dihydro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of benzylic alcohols can yield corresponding aldehydes or ketones .

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of tumor growth or bacterial proliferation . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

6-Tert-butyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to its specific tert-butyl substitution, which can influence its biological activity and chemical reactivity. This substitution can enhance its stability and potentially increase its efficacy in various applications .

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

6-tert-butyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C13H16O3/c1-13(2,3)8-4-5-9-10(12(14)15)7-16-11(9)6-8/h4-6,10H,7H2,1-3H3,(H,14,15)

InChI Key

CMCAXDDFFYAUIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(CO2)C(=O)O

Origin of Product

United States

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